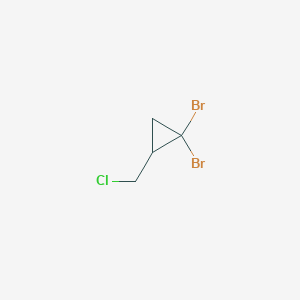

1,1-Dibromo-2-(chloromethyl)cyclopropane

Overview

Description

1,1-Dibromo-2-(chloromethyl)cyclopropane is a halogenated cyclopropane derivative .

Synthesis Analysis

This compound has been reported to be synthesized from 3-chloro-2-(chloromethyl)-1-propene . It is formed as an intermediate during the synthesis of [1.1.1]propellane by Szeimies method .Molecular Structure Analysis

The molecular formula of 1,1-Dibromo-2-(chloromethyl)cyclopropane is C5H6Br2Cl2 . The SMILES string representation is ClCC1(CCl)CC1(Br)Br .Chemical Reactions Analysis

1,1-Dibromo-2-(chloromethyl)cyclopropane is used as a starting material in the synthesis of [1.1.1]-propellane . It is also used in the synthesis of ((3-ethynylbicyclo[1.1.1]pentan-1-yl)ethynyl)trimethylsilane .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 48-50 °C (lit.) . It has a molecular weight of 296.82 .Scientific Research Applications

Synthesis of [1.1.1]Propellane

The synthesis of [1.1.1]propellane, an important compound in organic chemistry, can be achieved using 1,1-dibromo-2-(chloromethyl)cyclopropane. This process involves a reaction with methyllithium in ether, resulting in [1.1.1]-propellane with a yield of 70% (Belzner et al., 1989).

Formation of Tricyclo[2.1.0.01,3]pentane

1,1-Dibromo-2-(chloromethyl)cyclopropane reacts with methyllithium, initially leading to ring closure to form 1-bromo-2-chloromethylbicyclo[1.1.0]butane. This intermediate then transforms to produce tricyclo[2.1.0.01,3]pentane, a compound of interest in synthetic organic chemistry (Wiberg & McClusky, 1987).

Synthesis of 1,1-bis(aryloxy)-2-methylenecyclopropanes

1,1-Dibromo-2-(chloromethyl)cyclopropane shows versatile reactivity in basic mediums. It can react with phenols, alcohols, or thiophenol to form either 2-(aryloxymethyl)-1,1-dichlorocyclopropanes or 1,1-bis(aryloxy)-2-methylenecyclopropanes, depending on the reaction conditions and the structure of the heteronucleophile (Jończyk & Kmiotek-Skarżyńska, 1992).

Hydrodehalogenation to Monohalo-Cyclopropanes

1,1-Dibromo- and 1,1-dichlorocyclopropanes, including those derived from 1,1-dibromo-2-(chloromethyl)cyclopropane, can be transformed into their corresponding monohalo-cyclopropanes. This conversion involves a reaction with ethyl magnesium bromide and a small amount of titanium isopropoxide in ether. When excess ethylmagnesium bromide is used, the dibromide product becomes a non-halogenated cyclopropane (Dulayymi et al., 1996).

Formation of Tris(oxazolinyl)cyclopropanes

The treatment of 2-chloromethyl-2-oxazoline with strong bases like LDA or KN(SiMe(3))(2) converts it cleanly into trans-1,2,3-tris(oxazolinyl)cyclopropane. Further reactions involving deprotonation and electrophile addition allow for the preparation of functionalized tris(oxazolinyl)cyclopropanes, showcasing the chemical versatility of 1,1-dibromo-2-(chloromethyl)cyclopropane derivatives (Capriati et al., 2002).

Reactions with Metals

Explorations into synthesizing 1,1-dimethylsilicocyclopropane led to the investigation of reactions between bis-(halomethyl)-dimethylsilane derivatives (related to 1,1-dibromo-2-(chloromethyl)cyclopropane) and metals like zinc and magnesium. These studies provide insights into the behavior of halomethyl compounds in the presence of metals, relevant for various synthetic pathways (Roberts & Dev, 1951).

Ring Opening Directed by Hydrogen Bonding

Research involving the ring opening of compounds derived from 1,1-dibromo-2-chloro-2diethoxymethylcyclopropane indicates regiospecificity directed by hydrogen bonding. This demonstrates the potential of 1,1-dibromo-2-(chloromethyl)cyclopropane derivatives in producing specific reaction outcomes influenced by molecular interactions (Holmelid et al., 2008).

Safety And Hazards

The compound is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/eye protection/face protection (P280), and in case of contact with skin, washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name |

1,1-dibromo-2-(chloromethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2Cl/c5-4(6)1-3(4)2-7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIPJVZSGRVWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454367 | |

| Record name | Cyclopropane, 1,1-dibromo-2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dibromo-2-(chloromethyl)cyclopropane | |

CAS RN |

67003-20-7 | |

| Record name | Cyclopropane, 1,1-dibromo-2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B1659591.png)

![(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659592.png)

![5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole](/img/structure/B1659597.png)

![N'~1~,N'~2~-bis[(1E)-(4-hydroxyphenyl)methylene]ethanedihydrazide](/img/structure/B1659599.png)

![2,6-Dioctylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B1659605.png)